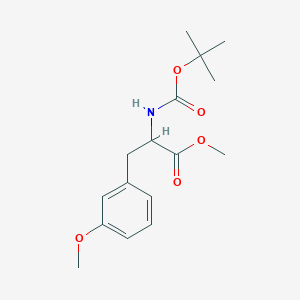

Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is a Boc-protected amino acid derivative featuring a methoxy-substituted phenyl group at the β-position and a methyl ester at the α-carboxylic acid position. This compound serves as a key intermediate in organic synthesis, particularly in peptide chemistry and drug development, where tert-butoxycarbonyl (Boc) groups are widely used for amine protection . Its structure combines aromaticity (3-methoxyphenyl) with steric hindrance (Boc group), influencing its reactivity and solubility. Synthetically, it is prepared via multi-step routes involving Boc-protection of amino acids, esterification, and coupling reactions under conditions optimized for yield and purity .

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

methyl 3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19) |

InChI Key |

PXCYFXRTDQJMRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate typically involves the following steps:

Protection of the amine group: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group.

Esterification: The protected amino acid is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Introduction of the methoxyphenyl group:

Industrial Production Methods

In an industrial setting, the production of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Deprotected amines

Scientific Research Applications

Drug Development

Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates. For example, derivatives of this compound are explored for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.

Peptide Synthesis

The compound is utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is particularly valuable for protecting amines during chemical reactions, allowing for selective reactions to occur without interfering with other functional groups. This property is critical in synthesizing complex peptides that may have therapeutic applications .

Biological Studies

Research has shown that compounds similar to this compound exhibit biological activity, including anti-inflammatory and analgesic properties. Studies often focus on their mechanisms of action at the molecular level, providing insights into how modifications of the compound can lead to improved biological activity.

Chemical Biology

In chemical biology, this compound is used to probe protein interactions and cellular pathways. Its derivatives can be tagged with fluorescent markers or other bioactive groups, enabling researchers to visualize and study biological processes in real-time within living cells .

Mechanism of Action

The mechanism of action of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s Boc-protected amine group allows for selective reactions with enzymes and other biological molecules, while the methoxyphenyl group contributes to its binding affinity and specificity. The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, ester groups, or amino-protecting groups. These variations significantly impact physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Aromatic Ring Modifications

*Calculated based on C₁₆H₂₁NO₅.

Ester Group Variations

Boc-Protected Amino Acid Derivatives with Functionalized Side Chains

Key Observations and Trends

Electronic Effects: Electron-donating groups (e.g., methoxy) enhance aromatic ring stability, while electron-withdrawing groups (e.g., trifluoromethoxy, cyano) increase electrophilicity for subsequent reactions .

Steric Considerations : Bulky substituents (e.g., iodine, tert-butyl esters) reduce reaction rates but improve selectivity in multi-step syntheses .

Biological Relevance : Heteroaromatic (pyridine) or bioactive (indole) side chains correlate with improved interaction with biological targets .

Synthetic Utility : Tosyl and Boc groups enable orthogonal protection strategies, critical for complex molecule assembly .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate, commonly referred to as Methyl Boc-tyrosine or its derivatives, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including relevant research findings, case studies, and a summary of its potential applications.

- Molecular Formula : C₁₆H₃₁NO₅

- Molecular Weight : 309.36 g/mol

- CAS Number : 255849-24-2

This compound acts primarily as an amino acid derivative that can influence various biochemical pathways. Its structural features allow it to participate in:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, particularly through its interactions with the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells .

- Cell Cycle Regulation : By disrupting normal mitotic processes, it can induce multipolar spindle formation, leading to cell death in cancerous cells.

In Vitro Studies

- HSET Inhibition : Research indicates that Methyl Boc-tyrosine derivatives can inhibit HSET with micromolar potency. In one study, a related compound demonstrated significant inhibition with an IC50 value of approximately 13 μM . This inhibition led to increased multipolarity in centrosome-amplified human cancer cells, suggesting a potential therapeutic pathway for targeting cancers that exhibit abnormal centrosome numbers.

- HDAC Inhibition : Another study explored the role of similar compounds in inhibiting histone deacetylases (HDACs). The presence of the tert-butoxycarbonyl group was found to enhance the selectivity and potency against specific HDAC isoforms, which are implicated in various cancers and neurodegenerative diseases .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.